molecular formula C23H27N3O B5977356 1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethylpiperidine

1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethylpiperidine

カタログ番号 B5977356
分子量: 361.5 g/mol
InChIキー: QTFSIXPHZOCLMZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethylpiperidine, commonly known as DMXAA, is a small molecule that has been studied for its potential anti-cancer properties. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In

作用機序

The exact mechanism of action of DMXAA is not fully understood, but it is thought to work through the activation of the immune system. DMXAA has been shown to stimulate the production of cytokines, which are signaling molecules that play a key role in the immune response. This cytokine production leads to the recruitment of immune cells to the site of the tumor, where they can attack and destroy cancer cells.
Biochemical and Physiological Effects
DMXAA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which is a signaling molecule involved in the regulation of blood flow and immune function. DMXAA has also been shown to reduce the production of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of blood vessels. This reduction in VEGF production may contribute to the anti-tumor effects of DMXAA.

実験室実験の利点と制限

One advantage of DMXAA is its ability to induce tumor necrosis in a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell death. However, DMXAA has some limitations as well. It has been shown to be toxic to normal cells at high doses, which can make it difficult to use in certain experiments. Additionally, DMXAA has not yet been tested in clinical trials, so its potential as a cancer treatment is still uncertain.

将来の方向性

There are several future directions for DMXAA research. One area of interest is the development of new analogs of DMXAA that may have improved anti-cancer properties. Another area of interest is the investigation of the mechanism of action of DMXAA in more detail. This may lead to the development of new therapies that target the immune system to fight cancer. Finally, clinical trials are needed to determine the safety and efficacy of DMXAA as a cancer treatment in humans.
Conclusion
In conclusion, DMXAA is a small molecule that has been studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines and has the potential to enhance the anti-tumor effects of radiation and chemotherapy. DMXAA works through the activation of the immune system, but its exact mechanism of action is not fully understood. While DMXAA has some limitations, such as toxicity to normal cells at high doses, it has several potential future directions for research, including the development of new analogs and the investigation of its mechanism of action in more detail.

合成法

DMXAA is synthesized through a multi-step process that involves the reaction of 3-(diphenylmethyl)-1,2,4-oxadiazole with 2-ethylpiperidine in the presence of a base. The resulting product is then purified through a series of chromatography steps. The synthesis of DMXAA is relatively complex and requires careful attention to detail to ensure a high yield and purity of the final product.

科学的研究の応用

DMXAA has been studied extensively for its potential anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, colon, and breast cancer. DMXAA has also been shown to enhance the anti-tumor effects of radiation and chemotherapy in preclinical studies.

特性

IUPAC Name

3-benzhydryl-5-[(2-ethylpiperidin-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-2-20-15-9-10-16-26(20)17-21-24-23(25-27-21)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-8,11-14,20,22H,2,9-10,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFSIXPHZOCLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=NC(=NO2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-YL]methyl}-2-ethylpiperidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。